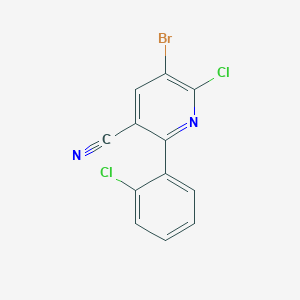

5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile

Description

5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile is a halogenated nicotinonitrile derivative featuring a pyridine core substituted with bromo, chloro, and 2-chlorophenyl groups. Nicotinonitriles are of significant interest in medicinal and agrochemical research due to their bioactivity, particularly as kinase inhibitors or intermediates in heterocyclic synthesis .

Properties

Molecular Formula |

C12H5BrCl2N2 |

|---|---|

Molecular Weight |

327.99 g/mol |

IUPAC Name |

5-bromo-6-chloro-2-(2-chlorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H5BrCl2N2/c13-9-5-7(6-16)11(17-12(9)15)8-3-1-2-4-10(8)14/h1-5H |

InChI Key |

OOOYJPRUNOWFCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C(C=C2C#N)Br)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile typically involves halogenation reactions. One common method includes the bromination and chlorination of nicotinonitrile derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted derivatives.

Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the use of boron reagents.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and organoboron compounds under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Table 1: Comparison of Halogenated Nicotinonitrile Isomers

Key Observations :

- Positional isomerism significantly alters electronic and steric properties.

- The absence of reported melting points for many isomers suggests challenges in crystallization due to halogenated substituents.

Functional Group Variations

Table 2: Comparison with Functionalized Nicotinonitrile Derivatives

Key Observations :

- Amino-substituted derivatives (e.g., 3k, 3l) exhibit higher melting points (200–206°C) due to hydrogen bonding from –NH groups, unlike the target compound, which lacks such functionality .

- The target compound’s bromo and chloro substituents may enhance electrophilic reactivity compared to phenylamino analogs, making it a candidate for further functionalization.

Substituent Effects on Physicochemical Properties

Table 3: Impact of Substituents on Spectral Data

Key Observations :

- The C≡N stretch in IR spectra (~2220 cm⁻¹) is consistent across nicotinonitrile derivatives .

- $ ^1\text{H NMR} $ signals for aromatic protons in the target compound’s 2-chlorophenyl group would likely appear as multiplets near δ 7.14–7.78, similar to related structures .

- Trifluoromethyl or ester groups (e.g., in ) introduce distinct electronic effects, as seen in downfield shifts for CF₃ carbons.

Biological Activity

5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile is a halogenated derivative of nicotinonitrile, characterized by its complex structure that includes bromine and chlorine atoms along with a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in organic synthesis.

Chemical Structure and Properties

The molecular formula of 5-bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile is . The compound features a pyridine ring with a nitrile functional group, which is essential for its reactivity and biological interactions. Its unique combination of halogens may enhance its selectivity towards biological targets compared to other similar compounds.

Biological Activity Overview

Research indicates that compounds with structural similarities to 5-bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile exhibit various pharmacological properties. These include:

- Antimicrobial Activity : Compounds in this class have shown potential against various pathogens.

- Anticancer Properties : Similar derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Neuroactive Effects : Some studies suggest interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurological functions.

The biological activity of 5-bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile may involve the modulation of nAChRs, particularly the α7 subtype, which is linked to cognitive functions and sensory gating. Research has demonstrated that similar compounds can act as positive allosteric modulators, enhancing receptor activity in the presence of agonists like nicotine .

Case Studies and Research Findings

- In Vitro Studies : In studies evaluating the interaction of similar compounds with nAChRs, it was found that these compounds could significantly enhance acetylcholine responses, suggesting a potential therapeutic role in cognitive disorders .

- Antimicrobial Testing : Various derivatives have been tested against bacterial strains, showing promising results in inhibiting growth, indicating a potential application in treating infections.

- Anticancer Research : Investigations into the anticancer properties of structurally related compounds have indicated that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 5-bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-6-fluoro-nicotinonitrile | C₁₂H₇BrFN₂ | Contains fluorine; studied for similar biological activities. |

| 5-Chloro-6-bromo-nicotinonitrile | C₁₂H₇BrClN₂ | Different halogen arrangement; potential similar reactivity. |

| 5-Bromo-4-methyl-nicotinonitrile | C₁₃H₉BrN₂ | Methyl substitution alters electronic properties; relevant in medicinal chemistry. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.